molecular formula C11H15NO3 B1679652 Propoxur CAS No. 114-26-1

Propoxur

Cat. No.: B1679652
CAS No.: 114-26-1
M. Wt: 209.24 g/mol
InChI Key: ISRUGXGCCGIOQO-UHFFFAOYSA-N
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Description

Propoxur, also known as 2-isopropoxyphenyl methylcarbamate, is a non-systemic insecticide belonging to the carbamate class. It was introduced in 1959 and is widely used for controlling household pests, turf, forestry pests, and fleas. This compound is known for its fast knockdown and long residual effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propoxur is synthesized from catechol through a series of chemical reactions. The primary steps involve:

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Propoxur undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

Propoxur is primarily employed in agriculture for controlling pests that affect crops. It is effective against a range of insects, including cockroaches, flies, and mosquitoes. The following table summarizes its agricultural applications:

Crop Type Target Pests Application Method
VegetablesAphids, beetlesFoliar spray
FruitsFruit flies, leafhoppersSoil drench or foliar application
Turf and LawnsGrubs, surface-feeding insectsGranular application

Public Health Applications

In public health, this compound has been used extensively for vector control, particularly in malaria and dengue prevention programs. It is applied in indoor residual spraying (IRS) and as a space spray to eliminate adult mosquito populations.

Case Study: Malaria Control

A study conducted in El Salvador demonstrated the effectiveness of this compound in reducing malaria transmission. The insecticide was applied indoors every 35 days, leading to a significant decrease in Anopheles mosquito populations, which are vectors for malaria transmission .

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly in flea collars for pets. Its effectiveness in controlling flea populations helps reduce infestations in domestic animals.

Case Study: Flea Control

Research indicated that flea collars containing this compound significantly reduced flea populations on dogs and cats within a few days of application. The collars provided sustained efficacy for several weeks, demonstrating the compound's utility in veterinary pest management .

Resistance Studies

Research has shown that prolonged exposure to this compound can lead to resistance development in certain insect populations. A study on Culex pipiens quinquefasciatus revealed that after exposure to this compound, the susceptibility of the population decreased significantly over generations .

Resistance Mechanism

The study identified enhanced activity of cytochrome P450 enzymes as a potential mechanism for resistance development. These enzymes play a crucial role in the detoxification of insecticides .

Environmental Impact

While this compound is effective as an insecticide, its environmental impact has raised concerns. Studies indicate that it can contaminate surface water but is less likely to be found in groundwater . Monitoring of this compound levels is essential to assess its ecological effects.

Health Risks and Safety Measures

Exposure to this compound can lead to acute health effects in humans, primarily through cholinesterase inhibition. Symptoms may include nausea, vomiting, and blurred vision . Therefore, safety measures during application are critical.

Health Monitoring

Health monitoring can be conducted through urine tests for phenol metabolites and blood tests for cholinesterase levels; however, these tests are not specific indicators of total exposure .

Mechanism of Action

Propoxur exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions. The resulting disruption of normal nerve impulse transmission causes paralysis and death in insects . Additionally, this compound can generate reactive oxygen species through redox cycling, contributing to its toxic effects .

Comparison with Similar Compounds

Uniqueness of Propoxur: this compound is unique due to its fast knockdown effect and long residual activity. Unlike some other carbamates, it is non-systemic, meaning it does not get absorbed into plant tissues, making it suitable for use in household pest control .

Biological Activity

Propoxur, a carbamate pesticide, is primarily known for its biological activity through the inhibition of cholinesterase (ChE) enzymes. This compound has been extensively studied for its effects on various biological systems, particularly in relation to cancer cell behavior and neurotoxicity. Below, we delve into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.

Cholinesterase Inhibition:
this compound exerts its biological effects primarily through the carbamylation of ChE enzymes, leading to their inhibition. This mechanism is critical as ChEs play a vital role in neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. The inhibition results in prolonged action of acetylcholine, which can lead to neurotoxic effects.

Case Studies and Research Findings

  • Breast Cancer Cell Migration and Invasion:
    A study investigated the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that this compound treatment enhanced the migration and invasion potential of these cells. The mechanism was linked to increased expression of matrix metalloproteinase-2 (MMP-2) and reactive oxygen species (ROS) production. Notably, the Nrf2 signaling pathway was activated, leading to enhanced oxidative stress response and further promoting cell migration and invasion .
  • Neurotoxicity Studies:
    This compound has been shown to cause transient effects on reproductive capabilities in male rats following acute exposure. In a study where male rats were administered this compound, a reduction in physical activity was noted along with decreased implantation rates in females . Furthermore, significant cholinesterase depression was observed at higher doses, indicating neurotoxic potential .
  • Carcinogenic Potential:
    Long-term studies have suggested a link between this compound exposure and carcinogenic effects, particularly in Wistar rats, where urinary bladder adenomas and carcinomas were observed after prolonged exposure . This highlights the need for caution regarding chronic exposure to this compound.

Data Tables

Study Organism Exposure Level Effects Observed Reference
Study 1MCF-7 Cells0.01 - 100 μMIncreased MMP-2 expression; enhanced migration/invasion
Study 2Male Rats5 mg/kgReduced physical activity; decreased implantation rates
Study 3Wistar RatsLong-term exposureUrinary bladder adenomas/carcinomas

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its use:

  • Acute Toxicity: Symptoms include gastrointestinal discomfort and neurological signs such as blurred vision and sweating shortly after exposure.
  • Chronic Exposure: Long-term exposure has been linked to reproductive toxicity and carcinogenic potential in animal studies.
  • Environmental Impact: this compound is rapidly absorbed and metabolized, which raises concerns about its persistence in the environment and potential bioaccumulation.

Q & A

Basic Research Questions

Q. How to design a controlled experimental study to evaluate the acute toxicity of Propoxur in non-target organisms?

  • Methodological Answer : Begin by formulating a hypothesis (e.g., "this compound exposure induces dose-dependent acetylcholinesterase inhibition in Daphnia magna"). Define dependent variables (e.g., enzyme activity levels) and independent variables (e.g., this compound concentration, exposure duration). Use a randomized control trial (RCT) design with triplicate samples to minimize variability. Select model organisms based on ecological relevance (e.g., aquatic invertebrates for environmental toxicity studies). Employ the Bradford assay (or similar) for protein quantification to normalize enzyme activity data . Validate results using ANOVA with post-hoc Tukey tests to compare dose-response relationships .

Q. What are the best practices for formulating a research question when investigating this compound's mechanism of action in acetylcholinesterase inhibition?

  • Methodological Answer : Structure the research question using the PICOT framework:

  • P opulation: Target organism (e.g., Rattus norvegicus liver cells).
  • I ntervention: this compound exposure at LC50 concentrations.
  • C omparison: Untreated control group.
  • O utcome: Measurable inhibition of acetylcholinesterase activity.
  • T ime: Acute (24–72 hours) vs. chronic (30-day) exposure.
    Ensure the question is specific, resolvable, and aligned with gaps in existing literature (e.g., "How does chronic this compound exposure alter acetylcholinesterase kinetics in mammalian models compared to acute exposure?") .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound's environmental persistence under varying climatic conditions?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., soil pH, microbial activity, temperature). Replicate conflicting studies under standardized conditions, controlling for environmental covariates. Use meta-analysis to quantify heterogeneity across studies (e.g., I² statistic). For field studies, apply geospatial modeling to correlate this compound degradation rates with regional climatic data (e.g., rainfall patterns, UV exposure). Address discrepancies by validating analytical methods (e.g., HPLC vs. GC-MS detection limits) .

Q. What methodological considerations are critical when integrating omics technologies to study this compound's long-term metabolic effects?

  • Methodological Answer :

  • Experimental Design : Use longitudinal cohort studies with multi-omics integration (transcriptomics, metabolomics, proteomics).
  • Data Validation : Apply false discovery rate (FDR) corrections to high-throughput datasets to minimize Type I errors.
  • Bioinformatics : Leverage pathway enrichment analysis (e.g., KEGG, Reactome) to identify this compound-induced metabolic disruptions (e.g., oxidative stress pathways).
  • Replication : Validate findings in cross-species models (e.g., zebrafish and murine systems) to confirm conserved mechanisms .

Q. Methodological Tables

Table 1: Key Variables in this compound Toxicity Studies

Variable TypeExamplesMeasurement Tools
DependentAcetylcholinesterase activityEllman assay, spectrophotometry
IndependentThis compound concentrationHPLC quantification
ConfoundingTemperature, pHEnvironmental sensors

Table 2: Statistical Approaches for Data Contradiction Analysis

ScenarioTool/MethodApplication Example
Heterogeneous dose-response dataRandom-effects meta-analysisPooling EC50 values from disparate studies
Temporal degradation variabilityGeospatial regressionMapping this compound half-life across climates

Properties

IUPAC Name

(2-propan-2-yloxyphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
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InChI Key

ISRUGXGCCGIOQO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC
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Molecular Formula

C11H15NO3
Record name PROPOXUR
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DSSTOX Substance ID

DTXSID7021948
Record name Propoxur
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Molecular Weight

209.24 g/mol
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Physical Description

Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2022), White to tan, crystalline powder with a faint, characteristic odor. [insecticide]; [NIOSH], WHITE CRYSTALLINE POWDER., White to tan, crystalline powder with a faint, characteristic odor., White to tan, crystalline powder with a faint, characteristic odor. [insecticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes on distillation, decomposes, Decomposes
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Flash Point

greater than 300 °F (NIOSH, 2023), >300 °F
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Solubility

0.2 % (NIOSH, 2023), Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons, Soluble in most polar solvents, Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane, In water, 1860 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.2 (poor), 0.2%
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Density

1.12 at 20 °C, Density (at 20 °C): 1.1 g/cm³
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Vapor Pressure

7e-06 mmHg (NIOSH, 2023), 0.000007 [mmHg], 9.68X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.000007 mmHg
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Mechanism of Action

/A/ review of studies /was undertaken/ to evaluate mechanisms of rat urinary bladder tumors ... Propoxur or a metabolite was postulated to operate on or with growth factors to elicit hyperplasia and eventual tumor development. Since some propoxur metabolites are phenols, and since some phenols share with propoxur the property of being urinary bladder oncogens only at extremely high dose levels, threshold effects may be present. Low urinary pH was noted to inhibit binding of epidermal growth factor, which is abundant in rat urine. This is consistent with rat studies, in which pH reduction markedly reduced the extent of hyperplasia. Perspectives offered in this discussion suggest that propoxur-induced tumors in rats may not be relevant to man, but the "possible adverse effect" designation remains until more definitive evidence can be obtained., Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarinic and nicotinic poisoning. Spontaneous hydrolysis of the carbamate-cholinesterase complex occurs in vivo, leading to the disappearance of clinical effects within 24 hours. Penetration of the blood-brain barrier by the carbamates is insignificant; for this reason, few CNS symptoms occur., Propoxur inhibits cholinesterase & this effect is apparently the basis of its toxic action.
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Color/Form

Minute crystals, White, crystalline powder, White to tan, crystalline solid

CAS No.

114-26-1
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Melting Point

187 to 197 °F (NIOSH, 2023), 87 °C, MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions, 91 °C, 187-197 °F
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Synthesis routes and methods

Procedure details

To a solution of 2-isopropoxyphenol (1.52 g, 0.01 mole) and ethyl N-methylcarbamate (1.03 g, 0.01 mole) in dichloroethane (10 ml, was added phosphoryl chloride (1.54 g, 0.01 mole) and refluxed for six hours. The reaction mixture was worked up as described earlier to give 2-isopropoxyphenyl N-methylcarbamate of the formula (VI) as a solid, crystallised from pet. ether, m.p. 89° C. to 90° C.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Propoxur
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Propoxur
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Propoxur
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Propoxur
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Propoxur
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Propoxur

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